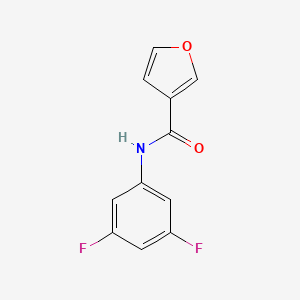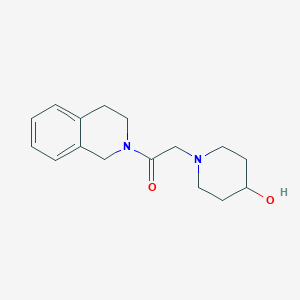
Dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a thiophene derivative that exhibits interesting biological and chemical properties, making it a subject of interest for researchers.
Mechanism of Action
The mechanism of action of dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biological effects.
Biochemical and physiological effects:
Studies have shown that dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate exhibits various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate in lab experiments include its availability, ease of synthesis, and its potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the research on dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate. One direction is to further investigate its potential applications in the field of materials science, particularly in the development of organic semiconductors. Another direction is to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to elucidate its biological effects.
Synthesis Methods
The synthesis of dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate can be achieved through various methods. One of the most common methods involves the reaction of 3-methylthiophene-2,4-dicarboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with dimethyl sulfate to obtain the final compound.
Scientific Research Applications
Dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate has been extensively studied for its potential applications in various fields. In the field of materials science, it has been used as a building block for the synthesis of organic semiconductors that can be used in electronic devices such as solar cells and transistors.
properties
IUPAC Name |
dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S2/c1-9-11(13(17)21-2)15(23-12(9)14(18)22-3)24(19,20)16-10-7-5-4-6-8-10/h4-8,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBGCXFDGZAQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)


![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)



![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)
![Dimethyl 3-methyl-5-[(4-methylsulfonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480178.png)

![1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7480202.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol](/img/structure/B7480204.png)
![2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480211.png)